![molecular formula C11H12N2 B3261420 2-(3,4-Dimethylphenyl)imidazole CAS No. 343771-00-6](/img/structure/B3261420.png)
2-(3,4-Dimethylphenyl)imidazole
Overview
Description
“2-(3,4-Dimethylphenyl)imidazole” is a derivative of imidazole, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . Imidazole is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
Imidazole was first synthesized by Heinrich Debus in 1858 and was obtained by the reaction of glyoxal and formaldehyde in ammonia . The synthesis of imidazole derivatives has been reported to proceed via nickel-catalyzed addition to nitrile, which is followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bears a hydrogen atom, and the other is called pyrrole type nitrogen . The molecular crystal structure of imidazole derivatives was determined by single-crystal X-ray diffraction .
Chemical Reactions Analysis
The chemical reactions of imidazole derivatives involve the formation of bonds during the synthesis of the imidazole . The reaction conditions are mild enough for the inclusion of a variety of functional groups including aryl halides as well as aromatic and saturated heterocycles .
Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .
Scientific Research Applications
Luminescence Sensing
- Application : 2-(3,4-Dimethylphenyl)imidazole derivatives show potential in luminescence sensing of benzaldehyde-based derivatives. Novel lanthanide(III)-organic frameworks synthesized using this compound exhibit selective sensitivity to benzaldehyde, making them effective as fluorescence sensors for these chemicals (Shi et al., 2015).
Metal-Organic Frameworks (MOFs)
- Application : Metal-organic frameworks (MOFs) utilizing this compound have been developed with various properties. These MOFs display solid-state luminescent properties and strong coordination ability, which can be applied in areas such as gas storage, separation, and catalysis (Jia et al., 2014).
Luminescent Lanthanide–Organic Frameworks
- Application : Luminescent lanthanide–organic frameworks constructed with this compound show excellent thermal and water stability. Their ability to recognize Fe3+ cation in aqueous solutions highlights their potential as sensors and in environmental monitoring (Qin et al., 2019).
Chemical Synthesis
- Application : Imidazole derivatives, including those with this compound, play a crucial role in chemical synthesis, serving as intermediates for various organic compounds. These derivatives are pivotal in the synthesis of complex molecules in pharmaceuticals and agrochemicals (Kudzma & Turnbull, 1991).
Coordination Polymers
- Application : this compound-based ligands are used in constructing transition-metal coordination polymers, which exhibit distinct structural and photoluminescent properties. Such polymers find applications in materials science, particularly in photonics and electronics (Xiong et al., 2013).
Photocatalysis and Sensing
- Application : Imidazole derivatives, including those based on this compound, have shown potential in photocatalysis and sensing applications. These compounds interact with nanomaterials and can be used in the development of new materials for environmental and analytical applications (Jayabharathi et al., 2015).
Safety and Hazards
Future Directions
Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications .
properties
IUPAC Name |
2-(3,4-dimethylphenyl)-1H-imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8-3-4-10(7-9(8)2)11-12-5-6-13-11/h3-7H,1-2H3,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYIMOTMFUSYFKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC=CN2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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